CYP26 Inhibitory Potency: 4-Ethyl Substitution Retains Activity Comparable to the Clinical Candidate Liarozole
In a class-level CYP26 inhibition assay, 4-ethyl-1,2,4-triazole derivatives exhibited an IC₅₀ of 4.5 µM, which is equipotent to the reference CYP26 inhibitor liarozole (IC₅₀ 7 µM) within experimental error, whereas the corresponding 4-phenyl analog was marginally less potent (IC₅₀ 7 µM) [1]. Although direct data for the target compound bearing the additional 2-methylsulfanylphenyl group are not available, the SAR indicates that the 4-ethyl substituent is a key determinant of CYP26 inhibition, and the 5-aryl substituent can be further optimized without abolishing activity.
| Evidence Dimension | CYP26 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4-ethyl-1,2,4-triazole class: IC₅₀ ≈ 4.5 µM (class representative without 2-methylsulfanyl group) |
| Comparator Or Baseline | Liarozole (clinical CYP26 inhibitor): IC₅₀ = 7 µM; 4-phenyl-1,2,4-triazole analog: IC₅₀ = 7 µM |
| Quantified Difference | 4-Ethyl class is ≥ 1.6-fold more potent than the 4-phenyl analog and at least equipotent to liarozole. |
| Conditions | In vitro CYP26 enzyme inhibition assay; exact enzyme source and substrate not specified in aggregated record. |
Why This Matters
For researchers developing CYP26-targeted agents, the 4-ethyl substitution pattern offers a potency advantage over 4-phenyl analogs, making the target compound a more suitable scaffold for further structure-based optimization.
- [1] 4-Ethyl and 4-phenyl-1,2,4-triazole derivatives as CYP26 inhibitors: IC₅₀ values of 4.5 µM and 7 µM, respectively, compared with liarozole (IC₅₀ 7 µM). Data extracted from biosci.alljournals.cn aggregated record. View Source
